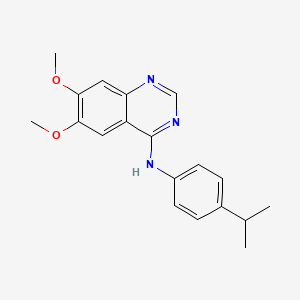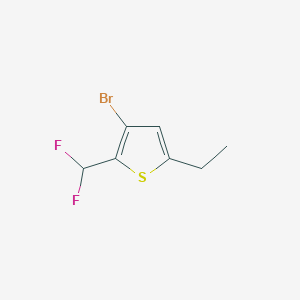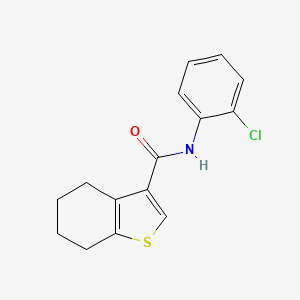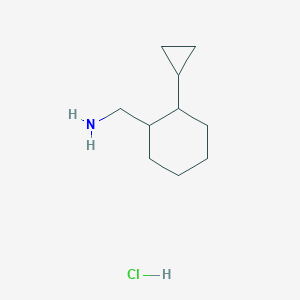![molecular formula C15H17ClN4O2 B2672112 5-Chloro-2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)benzamide CAS No. 1241281-93-5](/img/structure/B2672112.png)
5-Chloro-2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CCCEB and has been found to have a wide range of biochemical and physiological effects. Additionally, we will explore the scientific research applications of CCCEB and list future directions for its use.
Mecanismo De Acción
The mechanism of action of CCCEB is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and division, making CCCEB a potential cancer therapy.
Biochemical and Physiological Effects:
CCCEB has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CCCEB has been found to have antioxidant properties. It has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which could make it useful for enhancing the effectiveness of certain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CCCEB for laboratory experiments is its ability to inhibit cancer cell growth. This makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, CCCEB can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of CCCEB in scientific research. One area of research is in the development of new cancer therapies. CCCEB could be used as a starting point for the development of new drugs that target cancer cells. Additionally, CCCEB could be used in the development of new anti-inflammatory drugs. Finally, CCCEB could be used in the study of drug metabolism, as it has been found to inhibit the activity of certain enzymes involved in this process.
Métodos De Síntesis
The synthesis of CCCEB involves several steps. The starting material is 5-chloro-2-aminobenzamide, which is reacted with N-(tert-butoxycarbonyl)-L-valine methyl ester to form 5-chloro-2-({[(tert-butoxycarbonyl)amino]methyl}amino)benzamide. This compound is then reacted with 1-cyano-1-cyclopropylethane to form 5-chloro-2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)benzamide (CCCEB). The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
CCCEB has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CCCEB has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, CCCEB has been found to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
5-chloro-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-15(8-17,9-2-3-9)20-13(21)7-19-12-5-4-10(16)6-11(12)14(18)22/h4-6,9,19H,2-3,7H2,1H3,(H2,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWVWDLUHZMXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=C(C=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)

![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2672032.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2672033.png)


![N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2672039.png)
![Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride](/img/structure/B2672043.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2672046.png)



